N,N,N-Trioctyldodecan-1-aminium bromide
Description
N,N,N-Trioctyldodecan-1-aminium bromide is a quaternary ammonium compound (QAC) with a central nitrogen atom bonded to three octyl (C₈H₁₇) groups, one dodecyl (C₁₂H₂₅) chain, and a bromide counterion. Its molecular formula is C₃₃H₆₈BrN, and it is classified as a cationic surfactant. The compound's structure imparts strong hydrophobic interactions due to its long alkyl chains, making it suitable for applications in emulsification, antimicrobial agents, and nanotechnology.
Properties
CAS No. |
61175-83-5 |
|---|---|
Molecular Formula |
C36H76BrN |
Molecular Weight |
602.9 g/mol |
IUPAC Name |
dodecyl(trioctyl)azanium;bromide |
InChI |
InChI=1S/C36H76N.BrH/c1-5-9-13-17-21-22-23-24-28-32-36-37(33-29-25-18-14-10-6-2,34-30-26-19-15-11-7-3)35-31-27-20-16-12-8-4;/h5-36H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
UJOXHELTHOBOMP-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)CCCCCCCC.[Br-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N,N-Trioctyldodecan-1-aminium bromide can be synthesized through a quaternization reaction. This involves the reaction of dodecylamine with an alkyl halide, typically bromooctane, under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene or chloroform, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale quaternization reactions. The process is optimized for high yield and purity, often using continuous flow reactors and automated purification systems. The use of high-purity starting materials and stringent quality control measures ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N,N-Trioctyldodecan-1-aminium bromide primarily undergoes substitution reactions due to the presence of the bromide ion. It can also participate in ion-exchange reactions and can act as a phase transfer catalyst in various organic reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide, cyanide, or thiolate ions. These reactions are typically carried out in polar solvents like water or alcohols.
Ion-Exchange Reactions: These reactions often involve the use of ion-exchange resins or other ionic compounds.
Phase Transfer Catalysis: The compound can facilitate the transfer of reactants between immiscible phases, such as organic and aqueous phases, under mild conditions.
Major Products
The major products of these reactions depend on the specific nucleophile or ion involved. For example, a substitution reaction with hydroxide ions would yield the corresponding alcohol, while a reaction with cyanide ions would produce the nitrile.
Scientific Research Applications
N,N,N-Trioctyldodecan-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and phase transfer catalyst in various organic synthesis reactions.
Biology: The compound is employed in the preparation of liposomes and other lipid-based delivery systems for drug delivery and gene therapy.
Medicine: It is investigated for its potential use in antimicrobial formulations and as a component in topical treatments.
Industry: The compound is used in the formulation of detergents, emulsifiers, and antistatic agents.
Mechanism of Action
The mechanism of action of N,N,N-Trioctyldodecan-1-aminium bromide is primarily based on its surfactant properties. The long hydrophobic alkyl chain interacts with hydrophobic surfaces, while the positively charged nitrogen atom interacts with negatively charged surfaces or molecules. This dual interaction allows the compound to reduce surface tension and facilitate the mixing of immiscible phases. In biological systems, it can disrupt cell membranes, leading to antimicrobial effects.
Comparison with Similar Compounds
Structural Comparisons
| Compound Name | Molecular Formula | Alkyl Chain Configuration | Key Structural Features |
|---|---|---|---|
| N,N,N-Trioctyldodecan-1-aminium bromide | C₃₃H₆₈BrN | 3 octyl (C₈) + 1 dodecyl (C₁₂) | Branched, multi-chain surfactant |
| Dodecyltrimethylammonium bromide (DTAB) | C₁₅H₃₄BrN | 1 dodecyl (C₁₂) + 3 methyl | Single-chain surfactant |
| Didodecyldimethylammonium bromide (DDAB) | C₂₆H₅₆BrN | 2 dodecyl (C₁₂) + 2 methyl | Double-chain surfactant |
| Cetyltrimethylammonium bromide (CTAB) | C₁₉H₄₂BrN | 1 hexadecyl (C₁₆) + 3 methyl | Single long-chain surfactant |
| Gemini surfactant (14-2-N(CH₃)-2-14) | C₃₄H₇₂Br₂N₂ | 2 tetradecyl (C₁₄) + spacer | Dimeric structure with ethanediyl spacer |
Key Observations :
- Chain Length and Hydrophobicity : Trioctyldodecan-aminium bromide’s three octyl groups and one dodecyl chain create a highly hydrophobic core compared to single-chain DTAB or CTAB. However, DDAB’s dual dodecyl chains may offer comparable hydrophobicity .
- Branching vs.
Physicochemical Properties
Key Observations :
- CMC Trends : Trioctyldodecan-aminium bromide’s multi-chain structure likely results in a higher CMC than DDAB or gemini surfactants but lower than DTAB due to balanced hydrophobicity .
- Thermal Stability : DDAB’s dual dodecyl chains enhance van der Waals interactions, leading to higher thermal stability than Trioctyldodecan-aminium bromide .
Antimicrobial Activity
- Trioctyldodecan-aminium bromide : Expected to disrupt microbial membranes via electrostatic interactions and hydrophobic penetration. However, its branched structure may reduce efficacy compared to linear gemini surfactants with spacers, which exhibit superior antifungal activity .
- DTAB/CTAB : Single-chain QACs are widely used as disinfectants but require higher concentrations than gemini or multi-chain variants .
Surface Activity
- Gemini surfactants (e.g., 14-2-N(CH₃)-2-14) show lower CMCs and higher surface tension reduction efficiency due to their dimeric structure, outperforming Trioctyldodecan-aminium bromide in emulsification .
- DDAB: Preferred in nanoparticle synthesis due to stable micelle formation, whereas Trioctyldodecan-aminium bromide’s branched chains may hinder uniform micellar structures .
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